molecular formula C20H22ClNO5 B13735826 5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride CAS No. 29538-96-3

5-Benzofuranol, 3-(2,4-dimethoxybenzoyl)-4-dimethylaminomethyl-, hydrochloride

Cat. No.: B13735826
CAS No.: 29538-96-3
M. Wt: 391.8 g/mol
InChI Key: PDDRPFOKIHMPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzofuranol class, characterized by a fused benzene and furan ring system. The core structure is substituted at the 3-position with a 2,4-dimethoxybenzoyl group and at the 4-position with a dimethylaminomethyl moiety, forming a hydrochloride salt. Key features include:

  • Physicochemical properties: As a hydrochloride salt, it likely exhibits high crystallinity and improved aqueous solubility compared to the free base.

Properties

CAS No.

29538-96-3

Molecular Formula

C20H22ClNO5

Molecular Weight

391.8 g/mol

IUPAC Name

[3-(2,4-dimethoxybenzoyl)-5-hydroxy-1-benzofuran-4-yl]methyl-dimethylazanium;chloride

InChI

InChI=1S/C20H21NO5.ClH/c1-21(2)10-14-16(22)7-8-17-19(14)15(11-26-17)20(23)13-6-5-12(24-3)9-18(13)25-4;/h5-9,11,22H,10H2,1-4H3;1H

InChI Key

PDDRPFOKIHMPAC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC2=C1C(=CO2)C(=O)C3=C(C=C(C=C3)OC)OC)O.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural similarities and are analyzed for comparative insights:

Compound Name/CAS Core Structure Key Substituents Molecular Formula Molecular Weight Key Differences
Target Compound (CAS not specified) Benzofuranol 3-(2,4-dimethoxybenzoyl), 4-(dimethylaminomethyl) Likely C₂₀H₂₂ClNO₅ ~403.85 g/mol Reference compound for comparison.
5-Benzofuranol [13196-10-6] Benzofuranol Unsubstituted C₈H₆O₂ 134.13 g/mol Lacks functional groups at 3- and 4-positions.
6-[(Dimethylamino)methyl]-3-methylflavone HCl [16146-81-9] Flavone (benzopyranone) 6-(dimethylaminomethyl), 3-methyl C₁₉H₂₀ClNO₂ 337.82 g/mol Flavone core vs. benzofuranol; distinct pharmacological targets.
4-Bromo-6-[(diethylamino)methyl]-2-phenyl-5-benzofuranol [100347-63-5] Benzofuranol 4-bromo, 6-(diethylaminomethyl), 2-phenyl C₁₉H₂₀BrNO₂ 374.28 g/mol Bromo and phenyl substituents alter steric/electronic profiles.
5-Benzofuranol,6-methoxy-2-methyl-3-phenyl [78134-83-5] Benzofuranol 6-methoxy, 2-methyl, 3-phenyl C₁₆H₁₄O₃ 254.28 g/mol Lacks aminomethyl group; esterification potential.
L-670,630 (5-lipoxygenase inhibitor) Benzofuranol 3-phenoxypropyl, 2-phenylethyl C₂₅H₂₈O₃ 376.49 g/mol Designed for enzyme inhibition; larger hydrophobic substituents.

Pharmacological Activity Comparisons

  • Target Compound: The dimethylaminomethyl group may enhance binding to amine receptors (e.g., serotonin or histamine receptors), while the 2,4-dimethoxybenzoyl group could contribute to antioxidant or anti-inflammatory activity.
  • L-670,630: Demonstrates potent 5-lipoxygenase inhibition (IC₅₀ ~10 nM) due to hydrophobic substituents .
  • Flavone Derivative [16146-81-9]: Flavones often target kinases or estrogen receptors. The dimethylaminomethyl group here may improve membrane permeability .

Physicochemical Properties

  • Solubility: The hydrochloride salt form of the target compound enhances water solubility compared to neutral analogs like 5-Benzofuranol (logP ~1.28) .
  • Melting Point: Parent 5-Benzofuranol melts at 186–187°C ; the hydrochloride salt likely exceeds 200°C due to ionic lattice stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.